molecular formula C12H12N2O3 B3019780 Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate CAS No. 21580-64-3

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Cat. No.: B3019780
CAS No.: 21580-64-3
M. Wt: 232.239
InChI Key: VGYSLCUCVSTQSD-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoxaline ring fused with a propanoate ester, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroquinoxalin-2-one with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. It has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells. This compound may also interact with other cellular pathways, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable scaffold for drug development and other research applications .

Properties

IUPAC Name

methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-12(16)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYSLCUCVSTQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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